
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate, also known as quinoline yellow, is a synthetic organic compound commonly used as a food dye and a fluorescent tracer in biological research. It is a yellowish-green powder that is soluble in water and ethanol. In
作用機序
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer involves its ability to bind to specific cellular structures, such as lysosomes and endosomes. This binding is thought to occur through electrostatic interactions between the positively charged (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate moiety and the negatively charged phospholipid membranes of these organelles. Once bound, the fluorescent properties of the compound allow for the visualization and tracking of the labeled structures.
Biochemical and Physiological Effects
While (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate is generally considered safe for use in biological research, there have been some reports of potential toxicity and adverse effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could have implications for neurological function. Additionally, it has been shown to induce oxidative stress and DNA damage in certain cell types.
実験室実験の利点と制限
One of the major advantages of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer is its selectivity for lysosomes and endosomes, which allows for the specific labeling and tracking of these organelles. Additionally, its fluorescent properties make it a useful tool for monitoring intracellular pH and calcium ion concentrations. However, there are some limitations to its use, including potential toxicity and the need for careful optimization of labeling conditions to ensure specificity and minimize background fluorescence.
将来の方向性
There are several potential future directions for research involving (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate. One area of interest is the development of new fluorescent probes based on the (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate scaffold, with improved selectivity and reduced toxicity. Additionally, there is ongoing research into the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Finally, there is potential for the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a tool for studying the role of lysosomes and endosomes in various cellular processes, including autophagy and cell signaling.
合成法
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate involves the reaction of 2-hydroxy-6-methyl(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acid-base-catalyzed esterification mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved through recrystallization and chromatography techniques.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate has been widely used as a fluorescent tracer in biological research, particularly in the study of cellular trafficking and protein localization. It has been shown to selectively label lysosomes and endosomes in live cells, allowing for the visualization and tracking of these organelles. Additionally, it has been used as a probe for monitoring intracellular pH and calcium ion concentrations.
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDZUJHQBQAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

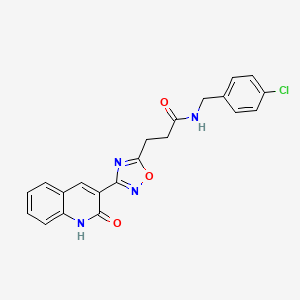



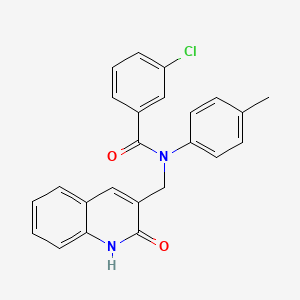
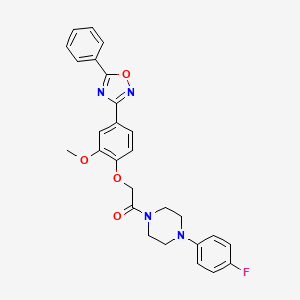
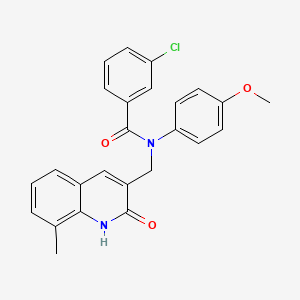
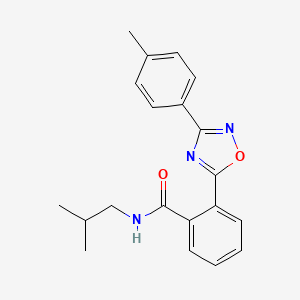
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




